

In-Depth Technical Guide to BMS-986308: A Novel ROMK Inhibitor

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Compound of Interest

Compound Name: BMS-986308

Cat. No.: B12367948

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Abstract

BMS-986308 is a potent and selective, orally active small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2][3] Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate for conditions such as heart failure, offering a novel mechanism for diuresis and natriuresis with a potassium-sparing effect.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **BMS-986308**.

Chemical Structure and Physicochemical Properties

BMS-986308 is a complex heterocyclic molecule with the IUPAC name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile. Its development originated from a series of piperazine-based compounds optimized for ROMK potency and selectivity.[4]

Property	Value	Reference
IUPAC Name	4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile	MedKoo Biosciences
Chemical Formula	C ₂₄ H ₂₅ N ₇ O ₂	MedKoo Biosciences
Molecular Weight	443.51 g/mol	MedKoo Biosciences
CAS Number	2254333-97-4	MedKoo Biosciences
SMILES	<chem>Cc1cc(C#N)ncc1n2nc(CN3C--INVALID-LINK--N--INVALID-LINK--C3)cn2</chem>	MedKoo Biosciences
ADME Profile	Favorable preclinical profile	[6] [7]

Pharmacological Properties

BMS-986308 acts as a selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, a key regulator of potassium homeostasis in the kidneys.[\[6\]](#)

In Vitro Pharmacology

Parameter	Value	Species/Cell Line	Reference
ROMK IC ₅₀	~20–40 nM	Human ROMK-expressing cell lines	MedKoo Biosciences
Selectivity	Selective for ROMK over hERG and other inwardly rectifying potassium channels (Kir2.1, Kir2.3, Kir4.1, and Kir7.1)	N/A	[1] [2]

In Vivo Pharmacology & Pharmacokinetics (Human)

A first-in-human, single ascending dose study (NCT04763226) in healthy adult participants revealed the following pharmacokinetic and pharmacodynamic properties:[8]

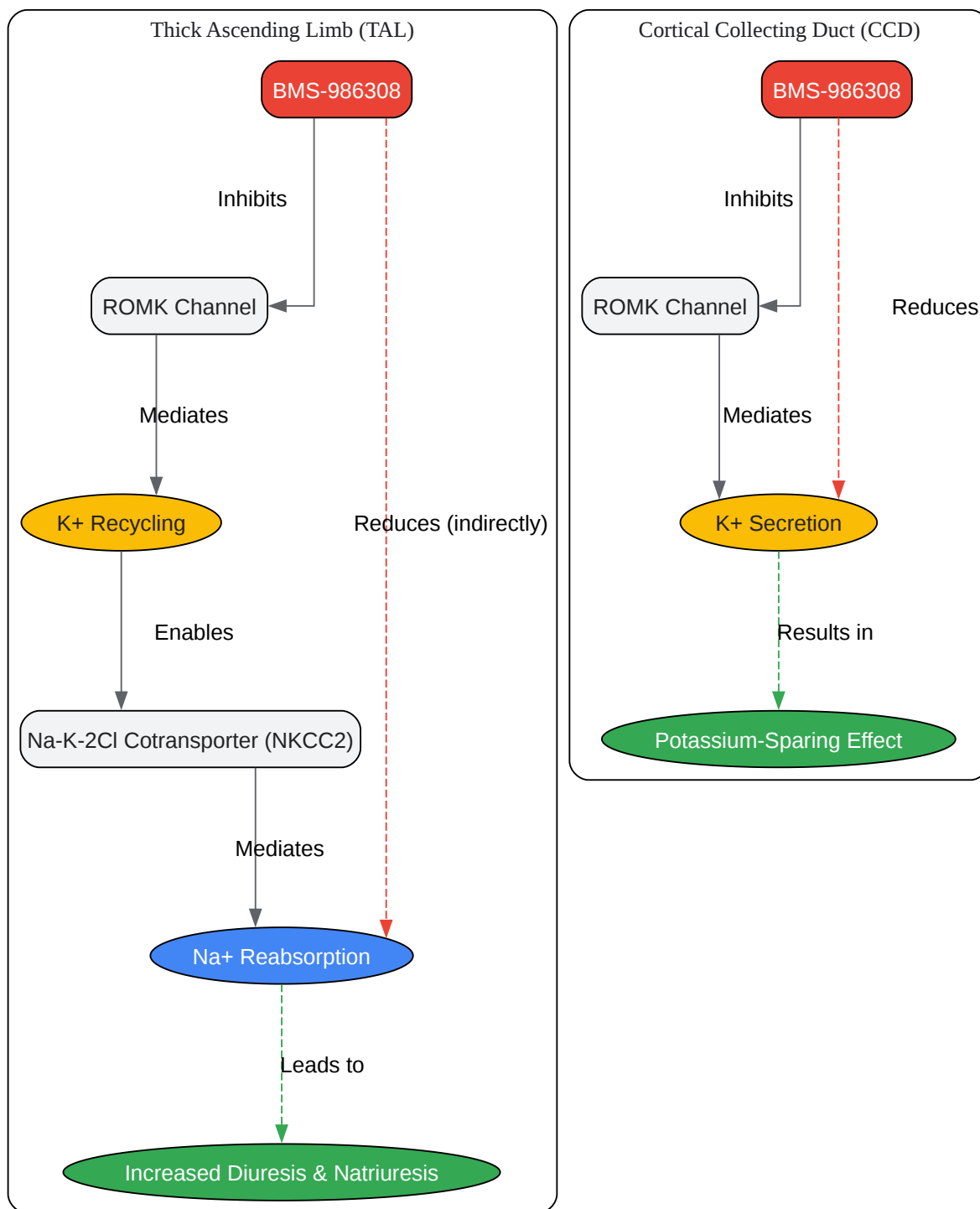
Parameter	Value	Dose	Reference
Tmax (median)	1.00 - 1.75 hours	1 - 100 mg	[7]
Terminal Half-life (t _{1/2})	~13 hours	1 - 100 mg	[7]
Diuresis (24h change from baseline)	Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 2055.3 mL	100 mg	[7]
Natriuresis (24h change from baseline)	Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 213.7 mmol	100 mg	[7]
Kaliuresis	No significant change	Up to 100 mg	[8]

Mechanism of Action and Signaling Pathway

BMS-986308 exerts its diuretic and natriuretic effects by inhibiting the ROMK channel in two key segments of the nephron: the Thick Ascending Limb (TAL) of the Loop of Henle and the Cortical Collecting Duct (CCD).[6]

- In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium. By inhibiting ROMK, **BMS-986308** reduces the luminal potassium concentration, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[2]
- In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in the CCD directly reduces potassium excretion, leading

to the potassium-sparing effect of the drug.^[2] Furthermore, this inhibition is thought to reduce the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC).^[2]



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Signaling Pathway of **BMS-986308** in the Nephron.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of **BMS-986308**.

In Vitro hERG Manual Patch-Clamp Assay

This assay is critical for assessing the potential for cardiac side effects by measuring the inhibition of the hERG potassium channel.

Objective: To determine the IC_{50} value of **BMS-986308** for the hERG channel.

Methodology:

- Cell Culture: HEK 293 cells stably expressing hERG channels are cultured on glass coverslips.
- Electrophysiology:
 - Coverslips are placed in an experimental chamber and perfused with a bath solution containing (in mM): 140 NaCl, 4 KCl, 1.8 $CaCl_2$, 1 $MgCl_2$, 10 Glucose, and 10 HEPES, adjusted to pH 7.4.
 - Whole-cell patch-clamp recordings are established.
 - A specific voltage protocol is applied repeatedly (0.05 Hz) to elicit hERG tail currents: a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds.
- Compound Application:
 - Once a stable baseline tail current is recorded, **BMS-986308** is applied at various concentrations.
 - The percentage of inhibition of the tail current is measured for each concentration.
- Data Analysis: The concentration-response data are fitted with a four-parameter equation to calculate the IC_{50} value.



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Workflow for hERG Manual Patch-Clamp Assay.

In Vivo Volume-Loaded Rat Diuresis Model

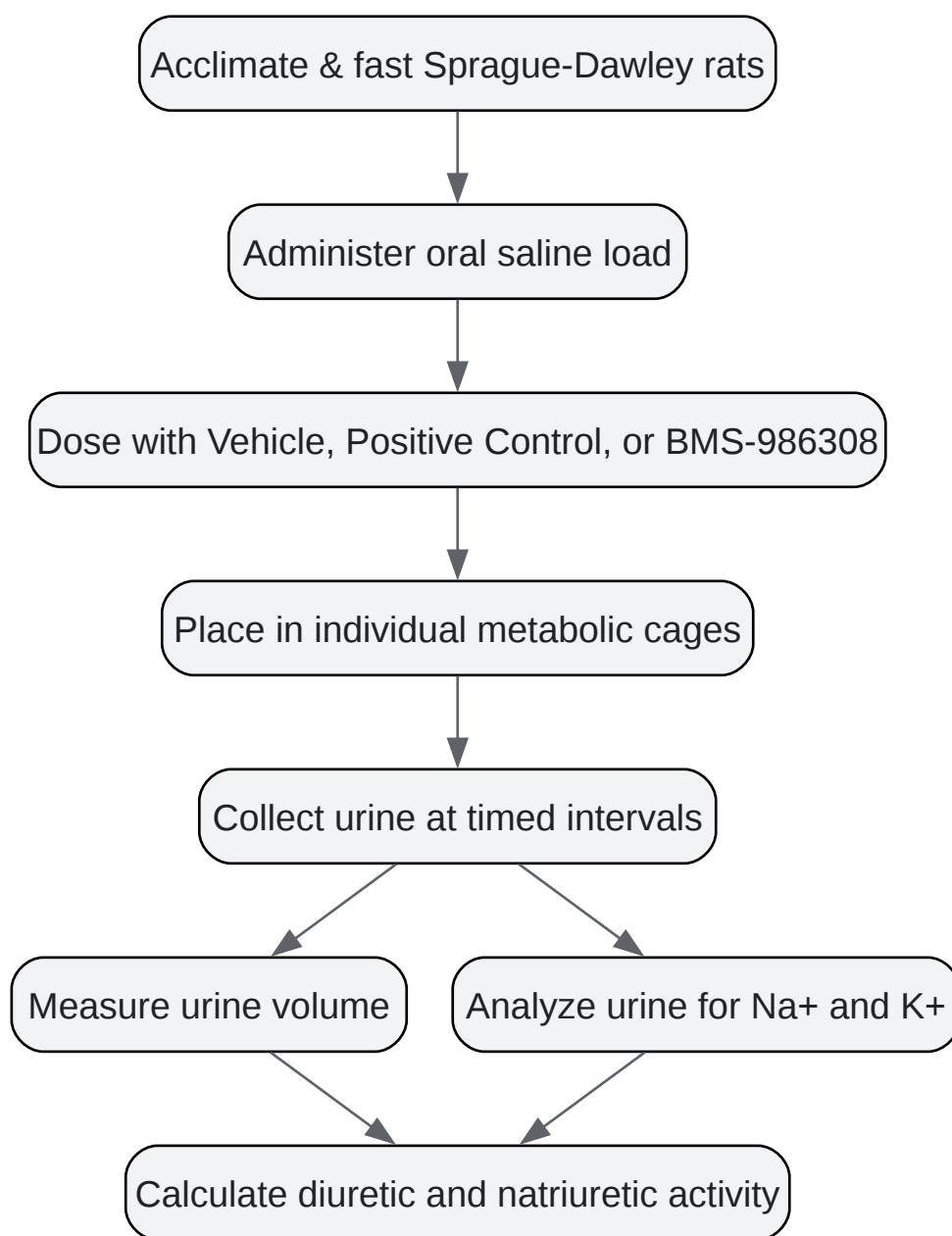
This model is used to assess the diuretic and natriuretic efficacy of a compound in a preclinical setting.

Objective: To evaluate the dose-dependent effects of **BMS-986308** on urine output and electrolyte excretion in rats.

Methodology:

- Animals: Male Sprague-Dawley rats are used.
- Acclimation and Fasting: Animals are acclimated to metabolic cages and fasted overnight with free access to water.
- Volume Loading: Prior to dosing, all animals receive an oral saline load (e.g., 15 mL/kg body weight) to ensure adequate hydration and urine flow.
- Dosing:
 - Animals are divided into groups and administered either vehicle control, a positive control (e.g., furosemide 10 mg/kg), or **BMS-986308** at various oral doses (e.g., 0.01-3 mg/kg).
- Urine Collection and Measurement:
 - Immediately after dosing, rats are placed individually in metabolic cages.
 - Urine is collected at specified time intervals (e.g., every hour for 5 hours).
 - The total volume of urine is measured for each interval and cumulatively.

- **Electrolyte Analysis:** Urine samples are analyzed for sodium (Na^+) and potassium (K^+) concentrations to determine the natriuretic and kaliuretic effects.
- **Data Analysis:** Diuretic activity, natriuretic index, and other relevant parameters are calculated and compared between treatment groups and the control group.



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Workflow for the Volume-Loaded Rat Diuresis Model.

Conclusion

BMS-986308 is a novel, potent, and selective ROMK inhibitor with a promising preclinical and early clinical profile. Its unique mechanism of action, leading to potassium-sparing diuresis and natriuresis, positions it as a potential new therapeutic option for heart failure and other conditions characterized by fluid overload. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in this new class of diuretics. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety profile.

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